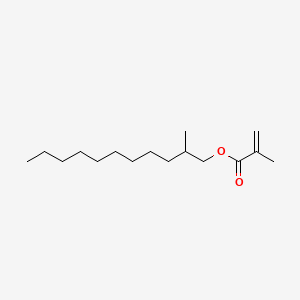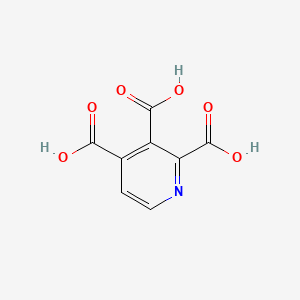
2,3,4-Pyridinetricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Pyridinetricarboxylic acid: is an organic compound that belongs to the family of pyridinetricarboxylic acids, which are tricarboxylic derivatives of pyridine. This compound is characterized by the presence of three carboxyl groups attached to the pyridine ring at the 2, 3, and 4 positions. It is one of several isomers of pyridinetricarboxylic acid, each differing in the positions of the carboxyl groups on the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4-Pyridinetricarboxylic acid can be synthesized through various methods. One common method involves the oxidation of 2,3,4-trimethylpyridine using oxidizing agents such as hydrogen peroxide under alkaline conditions . The reaction typically proceeds as follows:
Oxidation of 2,3,4-trimethylpyridine:
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Pyridinetricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to other functional groups such as alcohols.
Substitution: The carboxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts or under basic conditions.
Major Products:
Oxidation: More oxidized derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Substituted pyridinetricarboxylic acids with various functional groups.
Scientific Research Applications
2,3,4-Pyridinetricarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the synthesis of advanced materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 2,3,4-Pyridinetricarboxylic acid involves its interaction with molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. These complexes can exhibit unique properties and activities, depending on the nature of the metal ion and the coordination environment .
Comparison with Similar Compounds
2,3,4-Pyridinetricarboxylic acid can be compared with other similar compounds, such as:
- 2,3,5-Pyridinetricarboxylic acid
- 2,3,6-Pyridinetricarboxylic acid
- 2,4,5-Pyridinetricarboxylic acid (Berberonic acid)
- 2,4,6-Pyridinetricarboxylic acid (Collidinic acid)
- 3,4,5-Pyridinetricarboxylic acid
Each of these isomers has different positions of the carboxyl groups on the pyridine ring, leading to variations in their chemical properties and reactivity
Properties
CAS No. |
632-95-1 |
|---|---|
Molecular Formula |
C8H5NO6 |
Molecular Weight |
211.13 g/mol |
IUPAC Name |
pyridine-2,3,4-tricarboxylic acid |
InChI |
InChI=1S/C8H5NO6/c10-6(11)3-1-2-9-5(8(14)15)4(3)7(12)13/h1-2H,(H,10,11)(H,12,13)(H,14,15) |
InChI Key |
VOTYOVOSRFKUSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-[3-[4-(1-Methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol](/img/structure/B12643123.png)
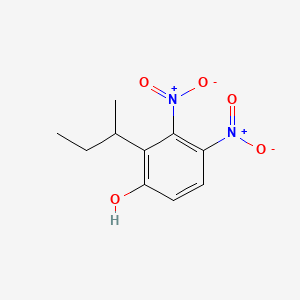

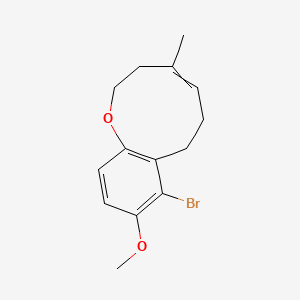
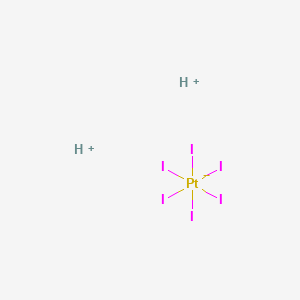
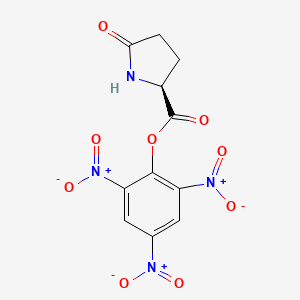

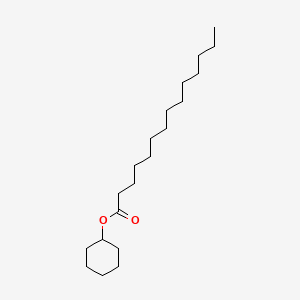
![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)

